molecular formula C7H5ClF2O B13570700 3-Chloro-4-(difluoromethyl)phenol

3-Chloro-4-(difluoromethyl)phenol

Cat. No.: B13570700
M. Wt: 178.56 g/mol
InChI Key: ZUOHXLMLQDZRMN-UHFFFAOYSA-N
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Description

3-Chloro-4-(difluoromethyl)phenol is a halogenated aromatic compound characterized by a phenol backbone substituted with a chlorine atom at the 3-position and a difluoromethyl (-CF₂H) group at the 4-position. The difluoromethyl group introduces unique electronic and steric properties, distinguishing it from non-fluorinated chlorophenols. This compound is of interest in pharmaceutical and agrochemical research due to fluorine’s ability to modulate lipophilicity, metabolic stability, and bioavailability .

Properties

Molecular Formula

C7H5ClF2O

Molecular Weight

178.56 g/mol

IUPAC Name

3-chloro-4-(difluoromethyl)phenol

InChI

InChI=1S/C7H5ClF2O/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,7,11H

InChI Key

ZUOHXLMLQDZRMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods

Oxidation and Halogenation Route Starting from Difluoromethylbenzaldehyde Derivatives

A prominent method involves the oxidation of 4-(difluoromethyl)benzaldehyde to 4-(difluoromethyl)phenol followed by selective chlorination at the 3-position.

Step 1: Oxidation of 4-(Difluoromethyl)benzaldehyde to 4-(Difluoromethyl)phenol
  • Reagents and Conditions: The oxidation is performed using oxidants such as metachloroperbenzoic acid, hydrogen peroxide, tert-butyl hydroperoxide, or benzoyl peroxide in organic solvents (e.g., dichloromethane) at temperatures ≥ 0 °C.
  • Reaction Time: Typically 2 hours at room temperature.
  • Yield: The oxidation step yields 4-(difluoromethyl)phenol with yields ranging from 44% to 86%, depending on oxidant equivalents and reaction scale.
Step 2: Chlorination at the 3-Position
  • Reagents and Conditions: Chlorination is performed under inert atmosphere using N-chlorosuccinimide (NCS) as the chlorinating agent, with a catalyst such as zirconium tetrachloride, in dichloromethane at low temperatures (−78 °C) followed by stirring at room temperature for 6 hours.
  • Yield: Chlorination yields 3-chloro-4-(difluoromethyl)phenol with yields between 35% and 88%.
  • Purification: The product is isolated by aqueous workup and solvent removal.
Summary Table: Oxidation and Chlorination Conditions and Yields
Step Reagents / Catalyst Solvent Temperature Time Yield (%) Notes
Oxidation m-Chloroperbenzoic acid (mCPBA), H2O2, or TBHP Dichloromethane 0 °C to RT 2 hours 44–86 Oxidant molar ratio (0.1–10):1
Chlorination N-Chlorosuccinimide, ZrCl4 catalyst Dichloromethane −78 °C to RT 6 hours 35–88 Inert atmosphere, low temperature

Note: TBHP = tert-butyl hydroperoxide; RT = room temperature.

This method is advantageous due to readily available starting materials and relatively mild conditions, with high selectivity and yields suitable for scale-up.

Aromatic Nucleophilic Substitution Route

Another approach involves the nucleophilic substitution of chlorinated nitrobenzene derivatives with phenolates, followed by reduction and functional group transformations to introduce difluoromethyl substituents.

  • Example: Reaction of 3,4-dichloronitrobenzene with potassium phenolate under heating (70–120 °C) in the presence of copper catalyst yields diphenyl ether intermediates.
  • Subsequent Steps: Reduction of nitro groups and introduction of difluoromethyl groups by fluorination or difluoromethylation agents.
  • Yield: Ether formation yields up to 96% reported.
  • Limitations: Multi-step, requires careful control of reaction conditions and purification.

Benzyl Ether Protection and Hydrogenolysis

Preparation of trifluoromethylphenols (structurally related to difluoromethylphenols) can be achieved by:

  • Heating trifluoromethyl halobenzene with sodium benzylate to form benzyl ethers.
  • Followed by hydrogenolysis under low hydrogen pressure with heavy metal catalysts to yield trifluoromethylphenols.

This method provides a protective group strategy that can be adapted for difluoromethyl phenols, allowing for selective functionalization.

Direct Halogenation of Difluoromethylphenols

Direct electrophilic chlorination of difluoromethylphenol derivatives using chlorinating agents such as NCS or chlorine gas under controlled conditions can yield this compound.

  • Challenges: Regioselectivity and over-chlorination must be controlled.
  • Catalysts: Lewis acids or metal halides (e.g., ZrCl4) improve selectivity.
  • Yields: Variable; optimization needed for industrial scale.

Comparative Analysis of Methods

Method Advantages Disadvantages Typical Yield (%) Scalability
Oxidation + Chlorination (NCS + ZrCl4) Mild conditions, high selectivity, good yield Requires inert atmosphere, low temperature 35–88 Suitable
Aromatic Nucleophilic Substitution High yield for intermediates, well-studied Multi-step, complex purification Up to 96 (intermediate) Moderate
Benzyl Ether Protection + Hydrogenolysis Protects phenol during functionalization Additional steps, catalyst required Moderate Moderate
Direct Halogenation Simple reagents Regioselectivity issues, over-chlorination Variable Challenging

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(difluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine or difluoromethyl groups.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine or difluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, iodine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

3-Chloro-4-(difluoromethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(difluoromethyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 3-Chloro-4-(difluoromethyl)phenol with key structural analogs, focusing on substituents and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₇H₅ClF₂O 178.5 -Cl (C3), -CF₂H (C4) High electronegativity, moderate lipophilicity, enhanced metabolic stability
4-Chloro-3-(trifluoromethyl)phenol C₇H₄ClF₃O 196.55 -Cl (C4), -CF₃ (C3) Increased electron-withdrawing effect, higher acidity (pKa ~6.5)
3-Chloro-4-(chloromethyl)phenol C₇H₆Cl₂O 177.03 -Cl (C3), -CH₂Cl (C4) Less electronegative, prone to hydrolysis, higher reactivity
4-Chlorophenol C₆H₅ClO 128.56 -Cl (C4) Lower acidity (pKa ~9.4), higher volatility
2,4-Dichlorophenol C₆H₄Cl₂O 163.00 -Cl (C2 and C4) Higher toxicity, carcinogenic potential, lower solubility

Key Observations :

  • Electron-Withdrawing Effects: The difluoromethyl group (-CF₂H) in this compound is less electron-withdrawing than -CF₃ but more so than -CH₂Cl or -Cl. This results in intermediate acidity (estimated pKa ~7.5–8.5) compared to 4-Chloro-3-(trifluoromethyl)phenol (pKa ~6.5) and 4-Chlorophenol (pKa ~9.4) .
  • Lipophilicity: Fluorine substituents increase lipophilicity (logP) compared to non-fluorinated analogs, enhancing membrane permeability and bioavailability .
  • Stability : The -CF₂H group offers metabolic stability by resisting oxidative degradation, unlike -CH₂Cl, which is susceptible to hydrolysis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-4-(difluoromethyl)phenol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via difluoromethylation of 3-chloro-4-hydroxyphenol derivatives. A common method involves using sodium 2-chloro-2,2-difluoroacetate as a difluoromethyl source, cesium carbonate as a base, and N,N-dimethylformamide (DMF) as a solvent at 60–80°C . Yields (typically 60–75%) depend on reaction time, temperature, and stoichiometric ratios. Impurities like unreacted starting materials or over-chlorinated byproducts can be minimized via column chromatography or recrystallization. Gas evolution during the reaction necessitates proper venting or use of an oil bubbler .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions (e.g., chlorine at C3, difluoromethyl at C4). 19^{19}F NMR confirms the presence of -CF2_2H groups (δ ~ -140 to -150 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C7_7H5_5ClF2_2O, [M-H]^- at m/z 190.98) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315 hazard) .
  • Ventilation : Use fume hoods to avoid inhalation; PAC-2 (23 mg/m³) and PAC-3 (140 mg/m³) exposure limits apply .
  • Spill Management : Absorb with diatomaceous earth, dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50} values) for this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Purity Variations : Validate compound purity via HPLC and elemental analysis. Impurities like 3-chloro-4-hydroxyphenol (unreacted precursor) may skew bioassay results .
  • Assay Conditions : Standardize protocols (e.g., cell line viability, incubation time). For anti-inflammatory studies, use LPS-induced TNF-α suppression in RAW264.7 macrophages with triplicate technical replicates .
  • Statistical Analysis : Apply ANOVA with post-hoc tests to compare datasets; report confidence intervals (e.g., 95% CI) .

Q. What mechanistic insights explain the interaction of this compound with cyclooxygenase-2 (COX-2)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model ligand-protein interactions. The difluoromethyl group’s electronegativity enhances hydrogen bonding with Arg120 and Tyr355 residues .
  • Enzyme Kinetics : Perform Michaelis-Menten assays with recombinant COX-2. Monitor prostaglandin E2_2 (PGE2_2) production via ELISA to determine Ki_i values .
  • Fluorine Effects : The -CF2_2H group increases metabolic stability by resisting oxidative degradation, confirmed via LC-MS stability assays in liver microsomes .

Q. How can synthetic byproducts (e.g., over-chlorinated derivatives) be identified and mitigated during scale-up?

  • Methodological Answer :

  • Byproduct Profiling : Use GC-MS to detect chlorinated dimers or trisubstituted products. Common byproducts include 3,5-dichloro-4-(difluoromethyl)phenol .
  • Process Optimization : Employ Design of Experiments (DoE) to test variables (e.g., temperature, reagent ratios). Response Surface Methodology (RSM) identifies optimal conditions (e.g., 70°C, 1.2 eq. Cl source) .
  • Purification : Simulated Moving Bed (SMB) chromatography enhances separation efficiency at pilot scale .

Q. What computational methods predict the physicochemical properties of this compound, and how do they align with experimental data?

  • Methodological Answer :

  • logP Calculation : Use Schrödinger’s QikProp or ACD/Labs to estimate lipophilicity (predicted logP = 2.8 ± 0.2). Validate via shake-flask method (octanol/water partition) .
  • Solubility Prediction : COSMO-RS simulations estimate aqueous solubility (0.15 mg/mL at 25°C). Compare with nephelometry results .
  • pKa Determination : DFT calculations (B3LYP/6-31G*) predict phenolic pKa ≈ 8.5. Validate via potentiometric titration .

Data Contradiction Analysis

Q. Why do some studies report conflicting data on the metabolic stability of this compound?

  • Methodological Answer : Variations arise from:

  • Metabolic Models : Rat vs. human liver microsomes exhibit differing CYP450 isoform activities. Use species-specific models and report CYP2C9/2D6 inhibition assays .
  • Incubation Conditions : Pre-incubation time (5 vs. 30 min) affects metabolite formation. Standardize per FDA guidelines for in vitro metabolism studies .

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